

# Synthesis of 2-Chloroethanol from ethylene and hypochlorous acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloroethanol

Cat. No.: B045725

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## Abstract

This technical guide provides a comprehensive overview of the synthesis of **2-chloroethanol**, a significant bifunctional molecule, through the reaction of ethylene with hypochlorous acid. This document details the underlying reaction mechanism, provides established experimental protocols for its synthesis, and presents key quantitative data in a structured format to facilitate understanding and replication. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to aid researchers in their synthetic endeavors. **2-Chloroethanol** serves as a crucial intermediate in the production of various chemicals, including ethylene oxide, pharmaceuticals, biocides, and plasticizers.

## Introduction

**2-Chloroethanol** (also known as ethylene chlorohydrin) is a colorless liquid with the chemical formula  $\text{HOCH}_2\text{CH}_2\text{Cl}$ . It possesses both an alcohol and an alkyl halide functional group, making it a versatile reagent in organic synthesis. Historically, its primary industrial application was as a precursor to ethylene oxide, a key commodity chemical. Although direct oxidation of ethylene has largely supplanted this route for ethylene oxide production, the synthesis of **2-chloroethanol** remains relevant for various other applications. These include the manufacturing of pharmaceuticals, dyes, biocides, and plasticizers.

The most common industrial method for producing **2-chloroethanol** is through the hypochlorination of ethylene, which involves the reaction of ethylene with hypochlorous acid ( $\text{HOCl}$ ). Hypochlorous acid is typically generated in situ by the reaction of chlorine with water.

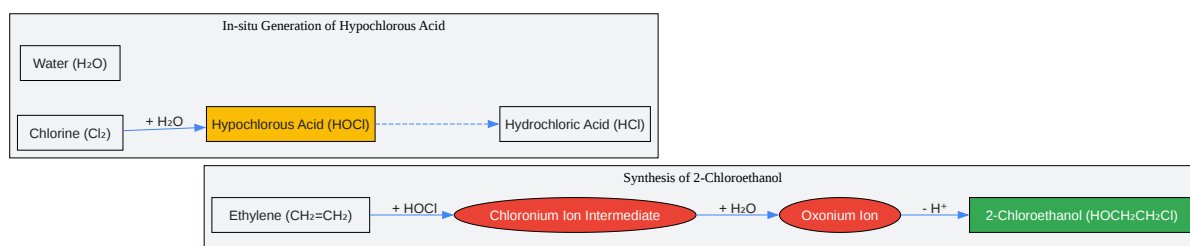
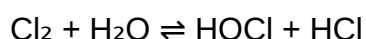
## Reaction Mechanism and Signaling Pathway

The synthesis of **2-chloroethanol** from ethylene and hypochlorous acid proceeds via an electrophilic addition reaction. The double bond of the ethylene molecule acts as a nucleophile, attacking the electrophilic chlorine atom of hypochlorous acid. This results in the formation of a cyclic chloronium ion intermediate. The water molecule then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion, leading to the opening of the three-membered ring. Subsequent deprotonation of the resulting oxonium ion yields **2-chloroethanol**.

The overall reaction can be represented as:



The hypochlorous acid is typically formed by dissolving chlorine gas in water, which establishes an equilibrium with hypochlorous acid and hydrochloric acid:



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**Caption:** Reaction pathway for the synthesis of **2-chloroethanol**.

## Experimental Protocols

The following protocols are generalized procedures for the laboratory-scale synthesis of **2-chloroethanol**. Researchers should adapt these methods based on their specific equipment and safety protocols.

### Generation of Hypochlorous Acid Solution

A solution of hypochlorous acid can be prepared by bubbling chlorine gas through cold water or by the acidification of a hypochlorite salt solution.

#### Method A: From Chlorine Gas

- Set up a gas washing bottle or a fritted bubbler in a fume hood.
- Fill the bubbler with a known volume of ice-cold deionized water.
- Slowly bubble chlorine gas through the water while maintaining the temperature below 10 °C.
- The concentration of the resulting hypochlorous acid solution can be determined by titration.

#### Method B: From Calcium Hypochlorite

- Prepare a suspension of calcium hypochlorite (bleaching powder) in water.
- Cool the suspension in an ice bath.
- Slowly add a dilute acid (e.g., boric acid or carbonic acid generated from CO<sub>2</sub>) with vigorous stirring to generate hypochlorous acid.

### Synthesis of 2-Chloroethanol

- In a well-ventilated fume hood, place the prepared hypochlorous acid solution in a reaction vessel equipped with a stirrer, a gas inlet tube, and a thermometer.
- Cool the solution to the desired reaction temperature (typically between 10-50 °C).

- Slowly bubble ethylene gas through the stirred solution. The flow rate of ethylene should be controlled to ensure efficient absorption and reaction.
- Monitor the reaction progress by periodically analyzing aliquots of the reaction mixture for the consumption of hypochlorous acid or the formation of **2-chloroethanol** using appropriate analytical techniques (e.g., titration, GC-MS).
- Once the reaction is complete, the resulting aqueous solution of **2-chloroethanol** can be subjected to purification.

## Purification of 2-Chloroethanol

The product is typically a dilute aqueous solution of **2-chloroethanol**. Due to the formation of an azeotrope with water, simple distillation is not effective for complete separation.

- **Salting Out:** The aqueous solution can be saturated with a salt such as sodium chloride or calcium chloride to decrease the solubility of **2-chloroethanol**.
- **Solvent Extraction:** The **2-chloroethanol** can be extracted from the aqueous phase using a suitable organic solvent (e.g., diethyl ether, dichloromethane).
- **Distillation:** The extracted organic phase is then dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed by distillation. The resulting crude **2-chloroethanol** can be further purified by fractional distillation under reduced pressure.

## Quantitative Data

The yield and selectivity of the **2-chloroethanol** synthesis are influenced by several factors, including temperature, reactant concentrations, and the presence of byproducts.

Table 1: Effect of Reaction Conditions on **2-Chloroethanol** Yield

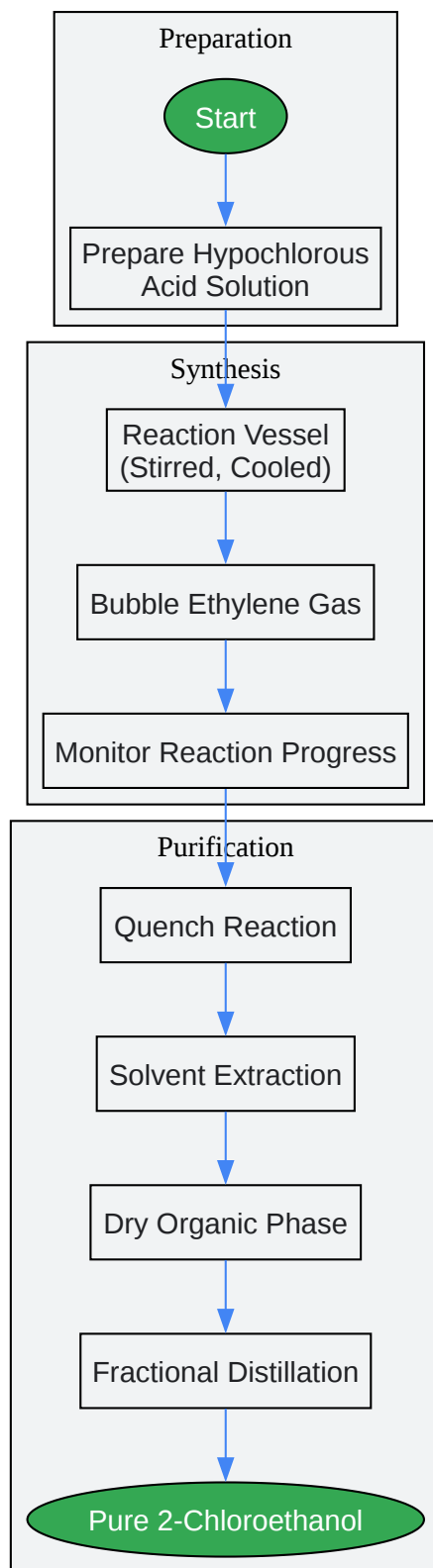
Parameter	Condition	Yield of 2-Chloroethanol	Reference
Temperature	35 °C	88%	
35-50 °C	Preferred for efficient dichloroethane stripping		
10-50 °C	General operating range		
Ethylene to Chlorine Ratio	1.42	88%	
Ethylene Excess	50%	Preferred for efficient dichloroethane stripping	
Product Concentration	4.5-5.0% in product stream	85-89% of converted ethylene	
6.4%	88%		

Table 2: Major Byproducts in **2-Chloroethanol** Synthesis

Byproduct	Chemical Formula	Formation Conditions
1,2-Dichloroethane	$\text{ClCH}_2\text{CH}_2\text{Cl}$	Formed from the reaction of ethylene with chlorine. Its formation is favored at higher HCl concentrations and when a separate organic phase is present.
Bis(2-chloroethyl) ether	$(\text{ClCH}_2\text{CH}_2)_2\text{O}$	A minor byproduct in the industrial process.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of **2-chloroethanol**.



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**Caption:** Generalized experimental workflow for **2-chloroethanol** synthesis.

## Safety Considerations

**2-Chloroethanol** is a toxic and hazardous substance. It is readily absorbed through the skin and is a suspected carcinogen. All handling of this chemical should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ethylene and chlorine are flammable and toxic gases, respectively, and should be handled with extreme care.

## Conclusion

The synthesis of **2-chloroethanol** from ethylene and hypochlorous acid is a well-established and important industrial process. This guide has provided a detailed overview of the reaction, including its mechanism, experimental procedures, and key process parameters. The provided data and visualizations are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and facilitating further research and application of this versatile chemical intermediate.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)